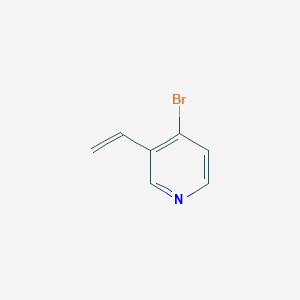

4-Bromo-3-vinylpyridine

Description

4-Bromo-3-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position and a vinyl group at the third position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C7H6BrN |

|---|---|

Molecular Weight |

184.03 g/mol |

IUPAC Name |

4-bromo-3-ethenylpyridine |

InChI |

InChI=1S/C7H6BrN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2 |

InChI Key |

SXSXZCWQJDWRST-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CN=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of poly(4-vinylpyridinium bromochromate) as a brominating agent in acetonitrile solvent. This method is efficient and selective, providing good yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of polymer-supported brominating agents can be advantageous due to their ease of handling and regeneration for multiple cycles, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-vinylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or hydroboration.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Addition: Hydrogen gas with a palladium catalyst for hydrogenation; borane reagents for hydroboration.

Coupling: Boronic acids with palladium catalysts under basic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-amino-3-vinylpyridine.

Addition: Saturated derivatives like 4-bromo-3-ethylpyridine.

Coupling: Various substituted pyridines depending on the boronic acid used.

Scientific Research Applications

4-Bromo-3-vinylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can be activated by catalysts to undergo substitution or coupling reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

3-Bromo-5-vinylpyridine: Similar structure but with the bromine atom at the third position and the vinyl group at the fifth position.

4-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness: 4-Bromo-3-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring, providing a versatile platform for various chemical transformations. Its reactivity and selectivity in different reactions make it a valuable compound in synthetic chemistry .

Biological Activity

4-Bromo-3-vinylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHBrN, features a bromine atom and a vinyl group attached to a pyridine ring. This structure contributes to its reactivity and biological activity. The compound is often employed as a building block in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to antimicrobial and anticancer effects. The specific pathways involved are still under investigation, but initial studies suggest that the compound may inhibit certain enzymes critical for cell proliferation.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that the compound can induce apoptosis (programmed cell death) in cancer cells while exhibiting lower toxicity towards normal cells. In particular, studies have highlighted its effectiveness against ovarian and breast cancer cell lines, where it showed moderate cytotoxicity .

Case Studies

- Ovarian Cancer : In a study involving ovarian cancer cell lines, this compound exhibited IC values in the micromolar range, indicating effective inhibition of tumor growth without significant toxicity to non-cancerous cells .

- Breast Cancer : Another investigation reported that treatment with the compound resulted in reduced viability of breast cancer cells, suggesting its potential as part of combination therapy strategies for more effective cancer treatment .

Summary of Biological Activities

Future Directions

Ongoing research is focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Further studies are needed to explore its pharmacokinetics and bioavailability, as well as its potential for development into therapeutic agents for infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.